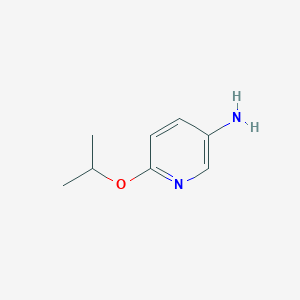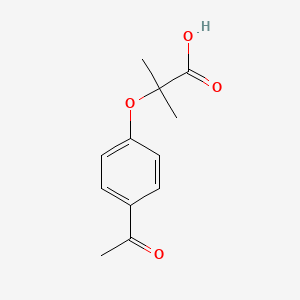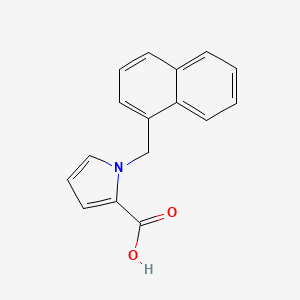
3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1,4-dioxane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethyl-2,5-hexanediol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, often using sulfuric acid, to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of 3,6-dimethyl-1,4-dioxane-2,5-dione may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts such as platinum or palladium may be employed to enhance the efficiency of the oxidation process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-dimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms, such as alcohols.
Substitution: The methyl groups on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6-dimethyl-1,4-dioxane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of polymers and other materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including solvents, plasticizers, and stabilizers.
Mecanismo De Acción
The mechanism of action of 3,6-dimethyl-1,4-dioxane-2,5-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxane ring structure allows for specific interactions with molecular targets, potentially leading to therapeutic effects. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the dioxane ring.
Comparación Con Compuestos Similares
Similar Compounds
1,4-dioxane: A simpler dioxane compound without methyl substitutions.
2,5-dimethyl-1,4-dioxane: A related compound with methyl groups at different positions on the dioxane ring.
3,6-dimethyl-1,4-dioxane: Similar structure but lacks the dione functionality.
Uniqueness
3,6-dimethyl-1,4-dioxane-2,5-dione is unique due to the presence of both methyl groups and the dione functionality on the dioxane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The dione functionality allows for additional reactivity compared to simpler dioxane compounds, enabling the synthesis of a wider range of derivatives.
Propiedades
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4/c2*1-3-5(7)10-4(2)6(8)9-3/h2*3-4H,1-2H3/t3-,4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPPGQABHIMQKV-MMALYQPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52305-30-3 | |
| Details | Compound: 3,6-Dimethyl-1,4-dioxane-2,5-dione polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52305-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52305-30-3 | |
| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of poly(ethylene glycol) (PEG) affect the properties of PLDLLA fibers?
A1: Incorporating PEG into PLDLLA fibers leads to a reduction in fiber diameter, potentially down to 700 nm []. This addition also significantly impacts the fiber's hydrophilicity, decreasing the water contact angle. At a 60/40 weight ratio of PLDLLA/PEG, the water contact angle approaches zero, indicating high wettability [].
Q2: Does the manufacturing process influence the mechanical properties of PLDLLA?
A2: Yes, the manufacturing method significantly influences the mechanical properties of PLDLLA. Studies comparing injection molding and compression molding of a PLDLLA/Poly(L-lactide-co-ε-caprolactone) blend revealed distinct differences in mechanical behavior, highlighting the importance of considering the manufacturing process during material selection for specific applications [].
Q3: How does the sterilization method affect the properties of PLDLLA?
A3: Ethylene oxide (EtO) sterilization has a minimal impact on the physical and mechanical properties of PLDLLA, with only a slight decrease in molecular weight and inherent viscosity observed []. In contrast, electron beam (e-beam) irradiation sterilization causes a substantial immediate decrease in inherent viscosity and molecular weight, affecting the material's long-term strength retention [].
Q4: How does PLDLLA compare to titanium in terms of mechanical properties for bone fixation?
A4: While PLDLLA has significantly lower stiffness than titanium (approximately 6%), it can achieve comparable mechanical stability in applications like mandibular fracture fixation []. This is possible by optimizing the design and dimensions of the PLDLLA implant to compensate for the lower stiffness [].
Q5: How does the addition of β-tricalcium phosphate (β-TCP) influence the properties of PLDLLA scaffolds?
A5: Incorporating β-TCP into PLDLLA through electrospinning creates hybrid meshes with enhanced mechanical properties and bioactivity []. The addition of β-TCP influences fiber diameter and morphology, leading to a porous structure beneficial for cell integration and proliferation [].
Q6: What is the biocompatibility of PLDLLA?
A6: PLDLLA exhibits good biocompatibility, supported by in vitro and in vivo studies. Human bone marrow cells cultured on PLDLLA plates demonstrate good viability, proliferation, and extracellular matrix production, indicating the material's ability to support bone cell function [].
Q7: How does PLDLLA degrade in vivo?
A7: PLDLLA undergoes hydrolysis in vivo, leading to the breakdown of the polymer chains into lactic acid, which is naturally metabolized by the body []. The degradation rate depends on factors like molecular weight, crystallinity, and the presence of additives [].
Q8: Does surface modification affect the tissue response to PLDLLA implants?
A9: Surface modification can influence the tissue response to PLDLLA. For instance, coating PLDLLA fiber meshes with a positively charged plasma-polymerized allylamine layer enhances cell integration and reduces the inflammatory response in vivo [].
Q9: Can PLDLLA be used for drug delivery applications?
A10: Yes, PLDLLA is widely explored for drug delivery due to its biodegradability and biocompatibility. It enables controlled drug release over extended periods, as demonstrated by the development of PLDLLA microcapsules loaded with pentamidine [] and gentamicin-releasing systems for local antibiotic therapies [].
Q10: How does the choice of solvent affect the properties of PLDLLA microcapsules for drug delivery?
A11: The solvent used in the fabrication of PLDLLA microcapsules significantly impacts their morphology, encapsulation efficiency, and drug release profile. Studies using different solvent mixtures, such as dichloromethane with acetone, methanol, or DMSO, revealed variations in particle size, surface morphology, and drug release kinetics [].
Q11: Can the drug release profile from PLDLLA be controlled?
A12: Yes, modifying the composition of PLDLLA-based drug delivery systems enables control over drug release profiles. Incorporating inorganic fillers like calcium hydrogen phosphate or calcium sulfate dihydrate into PLDLLA matrices can modulate the release kinetics of drugs like gentamicin [].
Q12: Can PLDLLA be combined with other materials to create functionally graded membranes for tissue regeneration?
A13: Yes, PLDLLA can be electrospun with other polymers to form functional layers on membranes for enhanced tissue regeneration. For example, combining a PDLLA-PDGF (platelet-derived growth factor) layer with a PDLLA-MTZ (metronidazole) layer on a collagen membrane promotes tissue regeneration while preventing infection in alveolar ridge regeneration [].
Q13: Has PLDLLA been used in clinical applications?
A14: Yes, PLDLLA has been clinically applied in various forms, including resorbable plates and screws for bone fixation [, ], interbody fusion cages for spinal surgery [, , , , ], and craniofacial reconstruction implants [].
Q14: What are the long-term outcomes of using PLDLLA implants?
A14: Long-term clinical studies evaluating PLDLLA implants are limited. While initial results are promising, further research is needed to assess the long-term efficacy, biocompatibility, and potential for complications, such as implant migration or foreign body reactions, over extended periods.
Q15: Are there specific challenges associated with the use of PLDLLA in transforaminal lumbar interbody fusion (TLIF)?
A16: Studies comparing PLDLLA cages to carbon fiber cages in TLIF procedures have reported a higher incidence of nonunion and cage migration with PLDLLA, suggesting the need for further optimization of material properties and implant design to improve long-term outcomes in this specific application [].
Q16: Can PLDLLA combined with recombinant human bone morphogenetic protein-2 (rhBMP-2) promote bone fusion?
A17: Yes, combining PLDLLA implants with rhBMP-2 has demonstrated promising results in promoting bone fusion in both lumbar and cervical spine procedures [, ]. The rhBMP-2 enhances bone formation, potentially compensating for the limited osteoinductive properties of PLDLLA alone [, ].
Q17: Can PLDLLA be used to create scaffolds for bone tissue engineering?
A18: Yes, PLDLLA is a suitable material for fabricating scaffolds for bone tissue engineering due to its biocompatibility and biodegradability. The incorporation of bioceramics like tricalcium phosphate (TCP) into PLDLLA scaffolds can further enhance their mechanical properties and osteoinductivity, promoting bone cell attachment, proliferation, and differentiation [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3143273.png)











